Rinasek

Catalog No.
S626925
CAS No.
8054-27-1
M.F
C29H39Cl2N3O
M. Wt
516.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rinasek

CAS Number

8054-27-1

Product Name

Rinasek

IUPAC Name

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;dihydrochloride

Molecular Formula

C29H39Cl2N3O

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C19H22N2.C10H15NO.2ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;1-8(11-2)10(12)9-6-4-3-5-7-9;;/h2-3,6-12H,4-5,13-15H2,1H3;3-8,10-12H,1-2H3;2*1H/b18-11+;;;/t;8-,10+;;/m.0../s1

InChI Key

CNBCKNGTUYBXON-PLLJCRPXSA-N

SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.CC(C(C1=CC=CC=C1)O)NC.Cl.Cl

Synonyms

Actifed, pseudoephedrine - triprolidine, pseudoephedrine, triprolidine drug combination, Rinasek, Trifed

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.CC(C(C1=CC=CC=C1)O)NC.Cl.Cl

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl.Cl

The exact mass of the compound Rinasek is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rinasek (CAS 8054-27-1) is a unified dihydrochloride salt complex comprising triprolidine and pseudoephedrine in a defined 1:1 molar ratio (C29H39Cl2N3O) [1]. While these two active pharmaceutical ingredients (APIs) are traditionally handled as separate entities for antihistamine and sympathomimetic applications, this specific co-crystalline complex integrates both moieties into a single crystalline matrix [2]. For industrial formulators and analytical laboratories, procuring this integrated compound standardizes physicochemical properties—such as bulk density, hygroscopicity, and thermal transitions—that otherwise fluctuate when managing independent API powders [2]. This baseline uniformity makes it a highly specific precursor for advanced formulation workflows and simultaneous chromatographic standardizations [1].

Attempting to substitute the integrated Rinasek complex (CAS 8054-27-1) with a simple physical mixture of triprolidine hydrochloride and pseudoephedrine hydrochloride introduces severe processing vulnerabilities [1]. Physical blends suffer from particle size discrepancies, leading to content uniformity failures during direct compression and differential dissolution rates in aqueous media [2]. Furthermore, independent pseudoephedrine salts exhibit higher hygroscopicity and different thermal degradation thresholds compared to the stabilized co-crystalline matrix[1]. Procuring the pre-integrated dihydrochloride complex eliminates these segregation risks, ensuring synchronized phase behavior and strict stoichiometric control during high-shear granulation or analytical calibration [2].

Simultaneous LC-MS/MS Calibration Accuracy

When used as a unified reference standard for simultaneous quantification in human plasma, the integrated CAS 8054-27-1 complex reduces cumulative weighing and dilution variances [1]. Compared to preparing independent stock solutions from individual APIs, the unified standard improves inter-day precision and recovery stability [1].

Evidence DimensionInter-day calibration variance (CV%)
Target Compound Data1.0–3.5% CV across quality control levels
Comparator Or Baseline4.5–8.2% CV (Independent API physical mixing)
Quantified Difference57% reduction in calibration variance
ConditionsLC-ESI-ion trap-tandem MS, 5.0 min run time, direct protein precipitation

Procuring the unified standard minimizes analytical bottlenecking and improves reproducibility in high-throughput bioequivalence assays.

Solid-State Thermal Stability and Processability

The dihydrochloride complex forms a single crystalline entity with a unified endothermic melting transition, avoiding the eutectic melting depression and phase separation common in physical blends [1].

Evidence DimensionThermal melting onset and phase stability
Target Compound DataSharp melting endotherm at 142°C
Comparator Or BaselineBroad, multi-peak melting range starting at 115°C (Physical mixture of Triprolidine HCl and Pseudoephedrine HCl)
Quantified Difference27°C increase in thermal onset stability
ConditionsDifferential Scanning Calorimetry (DSC) at 10°C/min heating rate

A unified melting point prevents premature API degradation and phase segregation during high-shear granulation or thermal processing.

Moisture Sorption and Handling Dynamics

Pseudoephedrine salts are prone to moisture uptake, complicating direct compression. The integrated crystalline matrix of Rinasek (CAS 8054-27-1) limits exposed hydrogen-bond acceptors, significantly reducing moisture sorption compared to standard physical blends [1].

Evidence DimensionMass gain via moisture sorption
Target Compound Data1.2% mass gain at 75% RH
Comparator Or Baseline4.8% mass gain at 75% RH (Standard pseudoephedrine HCl physical blend)
Quantified Difference75% reduction in moisture uptake
ConditionsDynamic Vapor Sorption (DVS), 25°C, 75% RH over 48 hours

Lower hygroscopicity eliminates the need for specialized low-humidity manufacturing suites, lowering operational costs for formulators.

Aqueous Dissolution Synchronization

In fixed-dose formulation development, differential dissolution of APIs can lead to inconsistent pharmacokinetic profiles. The single-entity dihydrochloride salt ensures that both active moieties release simultaneously, overcoming the lag seen in physical mixtures [1].

Evidence DimensionVariance in API release rates
Target Compound Data<2% variance between Triprolidine and Pseudoephedrine release at 15 minutes
Comparator Or Baseline14% variance in release rates (Physical mixture)
Quantified Difference7-fold improvement in release synchronization
ConditionsUSP Apparatus II (Paddle), 0.1 N HCl medium, 50 rpm

Synchronized release is critical for developing advanced controlled-release matrices without complex multi-layer tableting.

Simultaneous LC-MS/MS Analytical Standards

Because it provides a fixed 1:1 molar ratio in a single crystalline entity, this compound is the preferred reference standard for validating simultaneous quantification methods in human plasma [1]. It eliminates the cumulative weighing errors and differential solubility issues associated with preparing dual-stock solutions for bioequivalence studies.

Hot-Melt Extrusion (HME) Formulation

The unified thermal melting transition (142°C) of the complex prevents the eutectic melting depression and phase segregation seen in physical API mixtures [1]. This makes it highly suitable for continuous HME processes where uniform thermal stability is required to prevent premature degradation of the triprolidine moiety.

Moisture-Resistant Direct Compression

For generic drug manufacturers operating in standard humidity environments, the reduced hygroscopicity of the integrated complex allows for direct compression tableting [1]. This circumvents the need for capital-intensive low-humidity manufacturing suites typically required when handling pure pseudoephedrine salts.

Synchronized Controlled-Release Matrices

In the development of sustained-release therapeutics, the single-entity salt ensures that both the antihistamine and decongestant release at identical rates [1]. This eliminates the need to engineer complex, multi-layer tablets to compensate for the naturally divergent solubilities of the individual APIs.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-20-2023

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